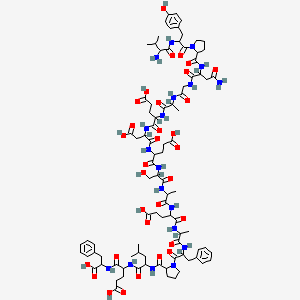

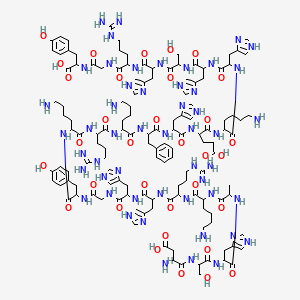

H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

副腎皮質刺激ホルモン (22-39) は、β細胞トロピンとしても知られており、より大きな副腎皮質刺激ホルモンから誘導されたペプチド断片です。このホルモンは、下垂体前葉で産生され、副腎皮質を刺激してコルチゾールなどの糖質コルチコイドを放出する上で重要な役割を果たしています。 副腎皮質刺激ホルモン (22-39) の断片は、インスリン分泌促進剤としての役割や脂肪組織における脂肪生成への影響など、その潜在的な生物学的活性について研究されています .

準備方法

合成経路と反応条件

副腎皮質刺激ホルモン (22-39) は、ペプチドを製造するための一般的な方法である固相ペプチド合成 (SPPS) を使用して合成することができます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することによって行われます。反応条件には、通常、ペプチド結合形成を促進するために、N、N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬が使用されます。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、脱保護されて最終生成物が得られます .

工業的生産方法

副腎皮質刺激ホルモン (22-39) の工業的生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を高めるためにしばしば使用されます。 合成されたペプチドを目的の純度レベルにまで精製するためには、高速液体クロマトグラフィー (HPLC) の使用が不可欠です .

化学反応の分析

反応の種類

副腎皮質刺激ホルモン (22-39) は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応はメチオニン残基で起こり、メチオニンスルホキシドの形成につながります。

還元: ペプチド内のジスルフィド結合は、ジチオスレイトール (DTT) などの還元剤を使用して、遊離チオールに還元することができます。

置換: ペプチド内のアミノ酸残基は、構造活性相関を研究するために、他のアミノ酸に置き換えることができます。

一般的な試薬と条件

酸化: 過酸化水素またはペルホルミン酸を酸化剤として使用できます。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) は、一般的な還元剤です。

置換: 部位特異的変異誘発または化学合成方法を使用して、特定のアミノ酸置換を導入することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メチオニン残基の酸化はメチオニンスルホキシドを生じ、ジスルフィド結合の還元は遊離チオールを生じます .

科学研究への応用

化学: ペプチド合成、フォールディング、安定性を研究するためのモデルペプチドとして役立ちます。

生物学: このペプチドは、細胞シグナル伝達と代謝調節における副腎皮質刺激ホルモン断片の役割を調べるために使用されます。

医学: 研究により、副腎皮質刺激ホルモン (22-39) はインスリン分泌と脂肪生成を刺激することが示されており、糖尿病などの代謝性疾患の潜在的な治療標的となっています.

科学的研究の応用

Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.

Biology: The peptide is used to investigate the role of adrenocorticotropic hormone fragments in cellular signaling and metabolic regulation.

作用機序

副腎皮質刺激ホルモン (22-39) は、標的細胞上の特定の受容体に結合することによってその効果を発揮します。副腎皮質刺激ホルモンの主要な受容体は、メラノコルチン 2 受容体 (MC2R) であり、副腎皮質に発現しています。 MC2R に結合すると、副腎皮質刺激ホルモン (22-39) は環状アデノシン一リン酸 (cAMP) シグナル伝達経路を活性化し、コルチゾールなどの糖質コルチコイドの合成と放出につながります . さらに、このペプチドは、カルシウムシグナル伝達やミトゲン活性化プロテインキナーゼ (MAPK) 経路など、他のシグナル伝達経路にも影響を与える可能性があります .

類似化合物の比較

副腎皮質刺激ホルモン (22-39) は、他の副腎皮質刺激ホルモン断片や関連するペプチドと比較することができます。

副腎皮質刺激ホルモン (1-24): この断片は、副腎皮質刺激ホルモンの最初の 24 個のアミノ酸を含み、副腎機能の診断試験で一般的に使用されます。

α-メラノサイト刺激ホルモン (α-MSH): 副腎皮質刺激ホルモンと同じ前駆体から誘導された α-MSH は、いくつかの構造的類似性を共有していますが、色素沈着や抗炎症効果に関連する、明確な生物学的機能を持っています.

β-エンドルフィン: プロオピオメラノコルチン前駆体から誘導された別のペプチドである β-エンドルフィンは、痛みの調節と免疫応答に関与しています。

副腎皮質刺激ホルモン (22-39) は、その特定の配列と生物学的活性、特にインスリン分泌と脂肪生成における役割において、ユニークです .

類似化合物との比較

Adrenocorticotropic hormone (22-39) can be compared with other adrenocorticotropic hormone fragments and related peptides:

Adrenocorticotropic hormone (1-24): This fragment includes the first 24 amino acids of adrenocorticotropic hormone and is commonly used in diagnostic tests for adrenal function.

α-Melanocyte-stimulating hormone (α-MSH): Derived from the same precursor as adrenocorticotropic hormone, α-MSH shares some structural similarities but has distinct biological functions, primarily related to pigmentation and anti-inflammatory effects.

β-Endorphin: Another peptide derived from the pro-opiomelanocortin precursor, β-endorphin is involved in pain modulation and immune responses.

Adrenocorticotropic hormone (22-39) is unique in its specific sequence and biological activities, particularly its role in insulin secretion and lipogenesis .

特性

IUPAC Name |

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYTZTMGIJDKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125N19O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1985.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8235242.png)

![4-Ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8235291.png)

![N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride](/img/structure/B8235294.png)

![3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone](/img/structure/B8235305.png)